Sceptrin

Beschreibung

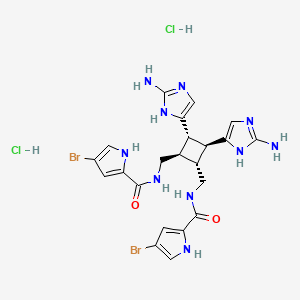

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCXAQLPJJKC-WUYIMCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Br2Cl2N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000678 | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79703-25-6 | |

| Record name | Sceptrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sceptrin HCl (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of Sceptrin from Agelas Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a unique dimeric pyrrole-imidazole alkaloid, has garnered significant scientific interest due to its broad spectrum of biological activities. First isolated from the marine sponge Agelas sceptrum, this natural product has demonstrated antimicrobial, anti-muscarinic, and potent cell motility inhibitory properties, highlighting its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its biological activities with a focus on its mechanism of action, and visualizations of experimental workflows and proposed signaling pathways to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, the pyrrole-imidazole alkaloids represent a significant class of compounds with promising pharmacological potential.[1][2] this compound, first reported in 1981 by Faulkner, Clardy, and co-workers, stands out due to its unusual dimeric structure featuring a central cyclobutane (B1203170) ring.[3][4][5] It is biosynthetically derived from the head-to-head dimerization of two hymenidin (B1674120) molecules.[5]

Initially identified for its antimicrobial properties, subsequent research has unveiled a wider range of biological activities for this compound, including the inhibition of cancer cell motility.[3][6][7] The successful total synthesis of this compound has further opened avenues for detailed structure-activity relationship studies and preclinical development.[5][6] This guide aims to consolidate the key technical information surrounding the discovery and isolation of this compound, providing a valuable resource for the scientific community.

Discovery and Sourcing

This compound was first isolated from the Caribbean sponge Agelas sceptrum.[3][4][5] It has since been identified in other species of the same genus, including Agelas mauritiana, Agelas nakamurai, and Agelas conifera.[3][8][9] The concentration of this compound in sponge tissue can vary, with one study on Agelas conifera reporting a mean concentration of 5.3 mg/ml.[10]

Table 1: Quantitative Data on this compound from Agelas Sponges

| Parameter | Value | Species | Reference |

| Mean Concentration in Tissue | 5.3 mg/ml | Agelas conifera | [10] |

| Feeding Deterrent Concentration | 1.0 mg/ml | Agelas conifera | [10] |

Isolation and Purification Protocol

The following is a detailed experimental protocol for the isolation and purification of this compound from Agelas sponges, synthesized from methodologies reported in the literature.[10]

Extraction

-

Sample Preparation: Collect fresh sponge material (Agelas sp.) and freeze-dry to remove water. Grind the lyophilized sponge tissue into a fine powder.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered sponge material.

-

Begin with three extractions using 100% methanol (B129727).

-

Follow with two extractions using a 1:1 mixture of methanol and dichloromethane.

-

Conclude with one extraction using 100% dichloromethane.

-

Combine all organic extracts.

-

-

Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

-

Hexane-Methanol Partition: Partition the crude extract between n-hexane and methanol to separate nonpolar lipids and pigments. Discard the n-hexane layer.

-

Butanol-Water Partition: Concentrate the methanol phase and partition it between n-butanol and water. The majority of pyrrole-imidazole alkaloids, including this compound, will partition into the n-butanol phase.

-

Concentration: Evaporate the n-butanol phase to dryness to obtain a semi-purified extract enriched with this compound.

Chromatographic Purification

-

Gel Permeation Chromatography:

-

Dissolve the semi-purified extract in methanol.

-

Apply the dissolved extract to a Sephadex LH-20 column.

-

Elute with methanol, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

-

Preparative Reversed-Phase HPLC (RP-HPLC):

-

Pool the this compound-containing fractions from the gel permeation chromatography step and concentrate.

-

Further purify the pooled fractions using preparative RP-HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol in water is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[11]

-

Biological Activity and Mechanism of Action

This compound exhibits a diverse range of biological activities.

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against both bacteria and fungi.[8][12][13] Studies on its mechanism of action in Escherichia coli suggest that at its minimum inhibitory concentration (MIC), this compound is bacteriostatic, while at higher concentrations, it becomes bactericidal.[8][12][13] The primary target appears to be the cell membrane, leading to its disruption.[8][13] This membrane damage is proposed to subsequently affect the cell wall, leading to the formation of spheroplasts.[8][12][13]

Inhibition of Cell Motility

A significant discovery has been this compound's ability to inhibit cell motility in various cancer cell lines.[3][6][7] This activity is of particular interest for its potential in cancer and chronic inflammation treatment.[3][6] The proposed mechanism involves the actin cytoskeleton.[3][6] this compound has been found to bind to monomeric actin and inhibit cell contractility.[3][6] This suggests that this compound may interfere with a central process in the cell motility machinery.[3][6] The Rho-ROCK signaling pathway, a key regulator of actin stress fiber formation and cell contractility, is a likely target of this compound's action.[3]

Conclusion

This compound remains a molecule of significant interest in the field of marine natural products. Its unique chemical structure and diverse biological activities, particularly its ability to inhibit cell motility, underscore its potential for therapeutic development. The detailed protocols and mechanistic insights provided in this guide are intended to support and stimulate further research into this promising marine-derived compound. The availability of a total synthesis for this compound will undoubtedly accelerate these efforts, allowing for more in-depth biological evaluations and the development of novel analogs with improved therapeutic profiles.

References

- 1. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. acs.org [acs.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Biosynthesis of Sceptrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum.[1] This fascinating molecule has garnered significant interest due to its unique cyclobutane (B1203170) structure and a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation, and a thorough examination of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and biosynthesis.

Natural Source and Isolation

This compound is a secondary metabolite produced by marine sponges, primarily belonging to the genera Agelas and Stylissa. Notable species from which this compound has been isolated include Agelas sceptrum, Agelas conifera, Agelas nakamurai, and Stylissa massa.[1][2][3] The concentration of this compound can vary depending on the species, geographical location, and environmental conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ | [4] |

| Molecular Weight | 620.3 g/mol | [4] |

| IUPAC Name | N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide | [4] |

| Appearance | Amorphous solid | |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol (B129727) and DMSO | [5][6] |

Experimental Protocol: Isolation of this compound from Stylissa massa

The following protocol details a representative method for the extraction and purification of this compound from the marine sponge Stylissa massa.

1.2.1. Collection and Preparation of Sponge Material

-

Collect specimens of Stylissa massa and wash them thoroughly with seawater to remove debris.

-

Freeze-dry the sponge material to facilitate grinding.

-

Grind the dried sponge into a fine powder.

1.2.2. Extraction

-

Perform a sequential extraction of the powdered sponge material (~30 g) with solvents of increasing polarity.[7]

-

Begin with an aqueous methanol (60% MeOH, 250 mL) extraction, followed by filtration.[7]

-

Air-dry the sponge residue and subsequently extract with a mixture of dichloromethane (B109758) and methanol (DCM:MeOH, 9:1 v/v, 250 mL).[7]

-

Finally, extract the residue with 96% ethanol (B145695) (250 mL).[7]

-

Repeat each extraction step twice to ensure exhaustive extraction.[7]

-

Combine the respective filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.

1.2.3. Purification

-

The crude extract containing this compound is typically the organic (DCM:MeOH) or ethanolic extract.

-

Subject the bioactive crude extract to microfractionation using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Further purify the this compound-containing fractions by repeated RP-HPLC until a pure compound is obtained.

-

Monitor the purification process by analyzing the fractions for the presence of this compound using liquid chromatography-mass spectrometry (LC-MS), looking for the characteristic molecular ion peak.[7]

1.2.4. Characterization

-

Confirm the structure of the isolated this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with published values.[8]

Quantitative Data: Isolation Yield

The yield of this compound from natural sources is often low and variable. While specific yields from the described protocol are not extensively reported, the concentration of this compound in Agelas conifera has been documented.

| Sponge Species | This compound Concentration (mg/mL of sponge tissue) |

| Agelas conifera | Variable, with an average of approximately 1.0 mg/mL |

Note: This concentration is based on the volume of frozen sponge tissue.

Biosynthesis of this compound

The biosynthesis of this compound is a subject of ongoing research, with the currently accepted hypothesis involving the dimerization of a monomeric precursor.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through the following key steps:

-

Formation of the Pyrrole-Imidazole Precursor: The biosynthesis is thought to originate from the amino acids L-proline and L-lysine, which serve as the building blocks for the pyrrole (B145914) and imidazole (B134444) moieties, respectively. These are assembled to form the monomeric pyrrole-imidazole alkaloids oroidin (B1234803) and its derivative, hymenidin (B1674120).

-

Dimerization: The central and most debated step is the dimerization of two molecules of hymenidin to form the characteristic cyclobutane ring of this compound. This is proposed to be a [2+2] cycloaddition reaction.

-

Mechanism of Dimerization: Several mechanisms have been proposed for the dimerization step, including:

-

Enzyme-Catalyzed Cycloaddition: The reaction may be facilitated by a specific cyclase enzyme that controls the stereochemistry of the product.

-

Radical-Mediated Cycloaddition: A single-electron transfer (SET) from hymenidin could generate a radical cation, which then undergoes a stepwise or concerted [2+2] cycloaddition with a neutral hymenidin molecule.[1]

-

The proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound from precursor amino acids.

Experimental Protocol: In Vitro Biosynthesis using a Cell-Free Extract

The following is a generalized protocol for the preparation of a cell-free extract from a marine sponge for in vitro biosynthesis studies. This protocol is based on methodologies for other marine invertebrates and may require optimization for Agelas or Stylissa species.

2.2.1. Preparation of Cell-Free Extract

-

Homogenize fresh or frozen sponge tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Further, centrifuge the supernatant at a higher speed to pellet organelles.

-

The resulting supernatant is the crude cell-free extract containing the necessary enzymes for biosynthesis.

2.2.2. In Vitro Biosynthesis Assay

-

Incubate the cell-free extract with the precursor molecule (hymenidin) and any necessary co-factors (e.g., ATP, NADPH).

-

Allow the reaction to proceed for a set period at an optimized temperature.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent).

-

Extract the reaction mixture with an appropriate organic solvent.

-

Analyze the extract by LC-MS to detect the formation of this compound.

A workflow for the in vitro biosynthesis experiment is depicted below.

Caption: Workflow for in vitro biosynthesis of this compound using a cell-free extract.

Spectroscopic Data

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| Pyrrole Moiety | ||

| 2, 2' | 124.0 | - |

| 3, 3' | 114.5 | 6.85 (d, 2.5) |

| 4, 4' | 108.0 | 6.75 (d, 2.5) |

| 5, 5' | 118.5 | - |

| C=O | 162.0 | - |

| Cyclobutane Ring | ||

| 6, 6' | 42.5 | 3.50 (m) |

| 7, 7' | 45.0 | 2.80 (m) |

| 8, 8' | 40.0 | 2.60 (m) |

| Imidazole Moiety | ||

| 9, 9' | 135.0 | 6.90 (s) |

| 10, 10' | 115.0 | - |

| 11, 11' | 148.0 | - |

| Methylene Linker | ||

| 12, 12' | 40.5 | 3.30 (m) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from various sources and should be used as a reference.

Conclusion

This compound remains a molecule of significant interest in the field of natural products. Its unique dimeric structure, potent biological activities, and intriguing biosynthetic pathway continue to inspire research. This technical guide has provided a detailed overview of the natural sources, isolation procedures, and proposed biosynthesis of this compound, aiming to equip researchers with the foundational knowledge required for further investigation into this remarkable marine natural product. Future research will likely focus on the identification and characterization of the enzymes involved in the biosynthesis of this compound, which could open up new avenues for its biotechnological production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H24Br2N10O2 | CID 157394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]

Sceptrin: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceptrin is a fascinating and complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. Its unique chemical structure, coupled with a range of interesting biological activities, has made it a compelling target for synthetic chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure

This compound possesses a distinctive C2-symmetric core built upon a central cyclobutane (B1203170) ring. This core is flanked by two identical units, each comprising a 2-aminoimidazole moiety and a 4-bromopyrrole-2-carboxamide group. The molecular formula of this compound is C₂₂H₂₄Br₂N₁₀O₂.

The IUPAC name for this compound is N,N'-( (1R,2S,3R,4S)-2,3-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,4-diyl)bis(methylene))bis(4-bromo-1H-pyrrole-2-carboxamide).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ |

| Molecular Weight | 620.3 g/mol |

| Appearance | Amorphous solid |

| Solubility | Soluble in methanol (B129727) and DMSO |

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The central cyclobutane ring contains four stereocenters, leading to a number of possible stereoisomers. The relative stereochemistry of the substituents on the cyclobutane ring is trans,trans,trans.

Initially, the absolute configuration of natural this compound was misassigned. Through extensive synthetic efforts and detailed spectroscopic analysis, the correct absolute configuration was later established as (1R,2S,3R,4S). This revision was a significant milestone in the study of this natural product, highlighting the challenges in assigning the absolute stereochemistry of complex molecules.

Spectroscopic Data

The structure of this compound was elucidated and confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| Cyclobutane Ring | ||

| C1/C4 | 45.2 | 3.15 (m) |

| C2/C3 | 48.7 | 4.20 (m) |

| Methylene Linker | ||

| -CH₂- | 40.5 | 3.40 (m) |

| 2-Aminoimidazole Ring | ||

| C4' | 118.9 | 6.80 (s) |

| C5' | 125.4 | |

| C2' | 157.1 | |

| 4-Bromopyrrole-2-carboxamide | ||

| C2'' | 160.5 | |

| C3'' | 110.1 | 6.95 (d, J=1.8) |

| C4'' | 98.8 | |

| C5'' | 122.3 | 7.10 (d, J=1.8) |

| NH (amide) | 8.50 (t, J=5.5) | |

| NH (pyrrole) | 12.10 (s) | |

| NH₂ (imidazole) | 6.50 (s) |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocols

The determination of the complex structure of this compound relies on rigorous experimental procedures. Below are detailed methodologies for the key analytical techniques employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvent systems include methanol, ethanol, or mixtures with other organic solvents.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial model is refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule.

Methodology:

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of the protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

-

-

Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and relative stereochemistry of the molecule.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. A key molecular target of this compound is the bacterial protein MreB , a homolog of eukaryotic actin.[1][2][3] This interaction disrupts the bacterial cytoskeleton, leading to defects in cell shape maintenance and division.

In eukaryotic cells, this compound has been found to inhibit cell motility, suggesting an interaction with the actin cytoskeleton.[4][5][6] The proposed mechanism involves the binding of this compound to actin, which in turn affects the dynamics of the actin cytoskeleton, a critical component of cell migration.

Caption: Proposed mechanism of this compound's action.

Experimental Workflow for Structure Elucidation

The determination of this compound's structure is a multi-step process that integrates various analytical techniques.

Caption: Workflow for this compound's structure elucidation.

Conclusion

This compound stands as a testament to the intricate and diverse chemical scaffolds produced by marine organisms. Its challenging synthesis and the revision of its absolute stereochemistry have provided valuable lessons for the natural product and synthetic chemistry communities. The elucidation of its biological targets, such as MreB and actin, opens up new avenues for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and stereochemical features of this compound, serving as a foundational resource for researchers aiming to further explore its chemical and biological potential.

References

- 1. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]

- 2. Xenobe Research Institute [xenobe.org]

- 3. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Sceptrin's Antimicrobial Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, has demonstrated a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its dual impact on the bacterial cell membrane and the cytoskeleton. This document synthesizes available quantitative data, details key experimental protocols for mechanism-of-action studies, and presents visual representations of the proposed molecular interactions and experimental workflows.

Core Mechanism: A Dual-Pronged Attack

The antimicrobial activity of this compound is characterized by a concentration-dependent dual mechanism targeting two essential bacterial structures: the cell membrane and the cytoskeletal protein MreB. At its Minimum Inhibitory Concentration (MIC), this compound is primarily bacteriostatic, while at concentrations above the MIC, it exhibits bactericidal effects.[1]

Disruption of the Cell Membrane

This compound directly interacts with the cell membranes of both prokaryotic and eukaryotic cells, leading to a loss of membrane integrity.[1] This disruption manifests as the leakage of intracellular components, such as potassium ions, and the dissipation of the membrane potential. The damage to the cell membrane is considered the primary cause of the bactericidal activity observed at higher concentrations of this compound.[1] The formation of unusual spheroplasts in Escherichia coli treated with this compound is thought to be a secondary effect of this membrane damage.[1]

Interaction with the Bacterial Cytoskeleton

A pivotal aspect of this compound's mechanism is its interaction with the bacterial cytoskeletal protein MreB.[2][3][4] MreB, a homolog of eukaryotic actin, is crucial for maintaining cell shape, chromosome segregation, and cell wall synthesis in many rod-shaped bacteria. This compound was identified as a binding partner of E. coli MreB through a bidirectional affinity chromatography approach.[2][3][4][5] While the precise binding affinity and the direct functional consequences of this interaction, such as the effect on MreB's ATPase activity and polymerization kinetics, are yet to be fully elucidated, this interaction strongly suggests that this compound disrupts essential cytoskeletal functions. This is further supported by studies demonstrating this compound's ability to inhibit cell motility in cancer cell lines by binding to monomeric actin.[6]

References

- 1. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the binding of this compound to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of the binding of this compound to MreB via a bidirectional affinity protocol. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antibacterial and Antifungal Spectrum of Sceptrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the antibacterial and antifungal properties of Sceptrin. A critical distinction is made at the outset: "this compound" can refer to two distinct entities. The first is a natural product, a dimeric bromopyrrole imidazole (B134444) alkaloid isolated from marine sponges of the Agelas genus. The second is the brand name for a combination antibiotic, co-trimoxazole (B1683656), which is a synergistic mixture of trimethoprim (B1683648) and sulfamethoxazole (B1682508). This guide will delve into the antimicrobial spectrum, mechanism of action, and available quantitative data for both, treating them as separate agents to avoid ambiguity. Experimental protocols for antimicrobial susceptibility testing are detailed, and signaling pathways and experimental workflows are visually represented.

The Natural Product: this compound

This compound, a metabolite derived from marine sponges, has demonstrated both antibacterial and antifungal activities. Its unique chemical structure has garnered interest in the scientific community for its potential as a novel antimicrobial agent.

Antibacterial and Antifungal Spectrum

Quantitative data on the antimicrobial spectrum of the natural product this compound is limited. However, available studies provide key insights into its activity.

Table 1: Antibacterial Activity of Natural this compound

| Microorganism | Strain | MIC | Reference |

| Escherichia coli | - | 62.5 µM | [1] |

| Staphylococcus aureus | - | 62.5 µM | [1] |

Antifungal Activity:

Qualitative assessments have indicated that this compound possesses antifungal properties. In an agar (B569324) disc diffusion assay, a 500 μg disc of this compound inhibited the growth of 7 to 10 different fungal species. However, specific Minimum Inhibitory Concentration (MIC) values against a broad panel of fungi are not yet well-documented in publicly available literature.

Mechanism of Action

The antimicrobial mechanism of the natural product this compound is multifaceted and concentration-dependent.

-

At Minimum Inhibitory Concentration (MIC): this compound exhibits a bacteriostatic effect. Studies on Escherichia coli have shown that at its MIC, this compound slightly inhibits RNA synthesis, while the synthesis of DNA, protein, and cell wall components remains unaffected[2][3][4].

-

At Concentrations Higher than MIC: The compound becomes bactericidal . This is attributed to the disruption of the cell membrane in both prokaryotic and eukaryotic cells[2][3][4].

-

Interaction with MreB: Research has also suggested that this compound interacts with the bacterial cytoskeletal protein MreB, which is involved in cell shape determination and cell wall synthesis.

Mechanism of this compound (Natural Product).

The Combination Drug: this compound (Co-trimoxazole)

This compound, as a brand name, refers to co-trimoxazole, a widely used antibiotic composed of trimethoprim and sulfamethoxazole. This combination acts synergistically to inhibit bacterial and, to some extent, fungal growth.

Antibacterial and Antifungal Spectrum

Co-trimoxazole possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its antifungal activity is primarily noted against certain opportunistic fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for co-trimoxazole against a range of microorganisms. MIC values are presented as the concentration of trimethoprim/sulfamethoxazole.

Table 2: Antibacterial Spectrum of Co-trimoxazole (Trimethoprim/Sulfamethoxazole)

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus (MSSA) | ≤0.5/9.5 - >32/608 | 1/19 | 2/38 |

| Staphylococcus aureus (MRSA) | ≤0.5/9.5 - >32/608 | 1/19 | 4/76 |

| Streptococcus pneumoniae | ≤0.5/9.5 - >32/608 | 1/19 | 4/76 |

| Enterococcus faecalis | 0.5/9.5 - >32/608 | 4/76 | >32/608 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ≤0.5/9.5 - >32/608 | 2/38 | >32/608 |

| Klebsiella pneumoniae | ≤0.5/9.5 - >32/608 | 4/76 | >32/608 |

| Proteus mirabilis | ≤0.5/9.5 - >32/608 | 2/38 | 16/304 |

| Haemophilus influenzae | ≤0.5/9.5 - 8/152 | 0.5/9.5 | 2/38 |

| Stenotrophomonas maltophilia | ≤0.5/9.5 - 8/152 | 1/19 | 2/38 |

| Nocardia spp. | ≤2/38 - 4/76 | - | 4/76[5] |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Table 3: Antifungal Spectrum of Co-trimoxazole (Trimethoprim/Sulfamethoxazole)

| Microorganism | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | Growth inhibited | [6] |

| Aspergillus oryzae | Growth inhibited | [6] |

| Conidiobolus lamprauges | Synergistic with antifungals | [7][8] |

| Basidiobolus species | 160 | [9] |

| Coccidioides posadasii | 1000/200 - 2000/400 | [10] |

Mechanism of Action

Co-trimoxazole's efficacy stems from the sequential blockade of two key enzymes in the bacterial folate synthesis pathway. This pathway is essential for the production of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

-

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in folate synthesis.

-

Trimethoprim is a potent and selective inhibitor of dihydrofolate reductase (DHFR) , the enzyme that reduces dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.

The synergistic action of these two components results in a bactericidal effect.

References

- 1. iacld.com [iacld.com]

- 2. A study on the mechanism of action of this compound, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Cotrimoxazole - optimal dosing in the critically ill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-fungal activity of sulfamethoxazole toward Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assessment of Antifungal Drugs and Sulfamethoxazole-Trimethoprim against Clinical Isolates of Conidiobolus lamprauges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. biorxiv.org [biorxiv.org]

- 10. scielo.br [scielo.br]

Sceptrin's potential as an anticancer agent by inhibiting cell motility

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the marine natural product sceptrin as a potential anticancer agent, focusing on its mechanism of inhibiting cancer cell motility. This compound, a metabolite isolated from marine sponges of the Agelas species, has demonstrated significant potential in preclinical studies by impeding the migratory and invasive capabilities of various cancer cells. This document outlines the quantitative data supporting its efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved.

Quantitative Assessment of this compound's Efficacy

This compound has been shown to inhibit the motility of several cancer cell lines in a dose-dependent manner. The following table summarizes the key quantitative data from these studies.

| Parameter | Cell Line | Value | Observations |

| IC50 for Cell Motility Inhibition | HeLa (Cervical Cancer) | 15 µM[1] | Maximum inhibitory effect observed at 50 µM.[1] |

| Effect on Cell Motility at 40 µM | MDA-MB-231 (Breast Cancer) | Significant Inhibition | Inhibited high baseline random motility.[1] |

| A549 (Lung Cancer) | Significant Inhibition | Inhibited HGF-induced chemotactic migration.[1] | |

| Tpr-Met 3T3 (Transformed Fibroblasts) | Significant Inhibition | Inhibited motility driven by Tpr-Met oncogene.[1] | |

| Cytotoxicity | HeLa, Monkey Liver Cells | Non-toxic | No effect on cell proliferation or survival at concentrations double the maximal inhibitory concentration for motility.[1][2] |

Core Mechanism of Action: Inhibition of Cell Contractility

The primary mechanism by which this compound inhibits cell motility is through the regulation of cell contractility.[2][3] This effect is attributed to its ability to bind to monomeric actin, a fundamental component of the cellular cytoskeleton responsible for generating contractile forces.[2][3]

Interaction with the Actin Cytoskeleton

This compound's interaction with monomeric actin is a key aspect of its antimotility function.[2][3] By binding to actin monomers, this compound likely interferes with the normal dynamics of actin polymerization and depolymerization, which are essential for the formation of stress fibers and the generation of intracellular tension required for cell movement.

Independence from Rho GTPase Activation

Interestingly, the inhibitory action of this compound on cell contractility appears to be independent of the Rho GTPase signaling pathway. Studies have shown that this compound treatment does not alter the levels of active, GTP-bound Rho in cells. This suggests that this compound acts downstream of Rho or through a parallel pathway to modulate the actin cytoskeleton and cell contractility.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of cell motility.

Caption: this compound inhibits cell motility by binding to monomeric actin and reducing cell contractility.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound's antimotility effects are provided below.

Cell Motility (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration to close a mechanically created gap in a confluent cell monolayer.

Caption: Workflow for the in vitro wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231, A549) in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0-50 µM) or a vehicle control to the respective wells. For factor-induced migration, add the chemoattractant (e.g., 10 ng/mL HGF for A549 cells) at this step.

-

Imaging: Capture images of the scratch in each well at time 0 and then at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and control groups.

Cell Invasion (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a layer of extracellular matrix (ECM), mimicking the process of invasion through the basement membrane.

Protocol:

-

Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Chemoattractant: In the lower chamber of the Transwell plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts, along with the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Staining and Quantification: After incubation, remove the non-invading cells from the top surface of the insert membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields for each insert. The average number of invaded cells is then compared between the this compound-treated and control groups.

Cell Contractility (Clot Retraction Assay)

This assay measures the ability of cells to exert contractile forces on a fibrin (B1330869) clot, providing a quantitative measure of cell contractility.

Protocol:

-

Cell Preparation: Harvest and resuspend cells (e.g., CHO cells stably expressing human αIIbβ3 integrin) in a suitable buffer.

-

Clot Formation: In a siliconized glass tube, mix the cell suspension with human plasma, thrombin, and CaCl2 to initiate clot formation. Include this compound at the desired concentration in the treated samples.

-

Retraction: Allow the clot to retract for a defined period (e.g., 2 hours) at 37°C.

-

Imaging and Analysis: Photograph the retracted clots. The area of the retracted clot is measured using image analysis software. A smaller clot area indicates greater cell contractility. The percentage of clot retraction is calculated and compared between this compound-treated and control groups.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent due to its targeted inhibition of cell motility at non-toxic concentrations. Its unique mechanism of action, involving the direct binding to monomeric actin and subsequent reduction of cell contractility independent of Rho activation, distinguishes it from many other motility inhibitors. This makes this compound an attractive lead compound for the development of novel therapeutics aimed at preventing cancer metastasis.

Further research should focus on:

-

In vivo efficacy: Evaluating the antimetastatic potential of this compound in animal models of cancer.

-

Structure-activity relationship studies: Synthesizing and testing this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic properties.[2][3]

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents.

The continued exploration of this compound and its derivatives holds significant promise for the development of new strategies to combat cancer progression and improve patient outcomes.

References

Exploring the Antiviral and Antihistaminic Potential of Sceptrin: A Technical Guide for Researchers

Abstract

Sceptrin, a dimeric bromopyrrole alkaloid isolated from marine sponges of the Agelas genus, has been reported to possess a range of biological activities, including potent antiviral and antihistaminic properties. However, detailed quantitative data and mechanistic studies elucidating these specific effects are not extensively available in publicly accessible scientific literature. This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this compound's antiviral and antihistaminic potential. The document outlines detailed experimental protocols for in vitro and in vivo evaluation, proposes hypothetical signaling pathways for its mechanism of action, and presents templates for quantitative data representation.

Introduction

Marine natural products are a rich source of novel bioactive compounds with significant therapeutic potential. This compound, first isolated in 1981, is a notable example, exhibiting a complex chemical structure and a spectrum of biological activities. While its antibacterial and anti-cancer cell motility effects have been investigated to some extent, its reported antiviral and antihistaminic activities remain largely unexplored. This guide aims to bridge this knowledge gap by providing a comprehensive roadmap for the scientific exploration of these properties.

Quantitative Data on this compound's Bioactivity

To date, there is a conspicuous absence of published quantitative data regarding the antiviral and antihistaminic efficacy of this compound. For the purpose of this guide and to provide a template for future research, the following tables present hypothetical data based on the expected outcomes of the experimental protocols detailed herein.

Table 1: Hypothetical Antiviral Activity of this compound

| Virus Target | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | Plaque Reduction Assay | MDCK | Data not available | Data not available | Data not available |

| Herpes Simplex Virus 1 (HSV-1) | Viral Yield Reduction Assay | Vero | Data not available | Data not available | Data not available |

| Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase Assay | MT-4 | Data not available | Data not available | Data not available |

| SARS-CoV-2 | Cytopathic Effect (CPE) Assay | Vero E6 | Data not available | Data not available | Data not available |

Table 2: Hypothetical Antihistaminic Activity of this compound

| Target | Assay Type | IC50 (µM) | Notes |

| Histamine (B1213489) H1 Receptor | Radioligand Binding Assay | Data not available | Competitive binding against [3H]pyrilamine. |

| Mast Cell Degranulation | β-hexosaminidase Release Assay | Data not available | Inhibition of antigen-induced degranulation in RBL-2H3 cells. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the antiviral and antihistaminic properties of this compound.

Antiviral Activity Assays

This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted this compound, followed by the virus at a predetermined multiplicity of infection (MOI). Include control wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The Selectivity Index (SI) is calculated as CC50/IC50.

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed 6-well plates with a host cell line to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

-

Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each this compound concentration and determine the IC50.

Antihistaminic Activity Assays

This assay determines the affinity of this compound for the histamine H1 receptor.

-

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human histamine H1 receptor (e.g., HEK293 cells).

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound for displacing the radioligand and calculate the binding affinity (Ki).

This assay assesses the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic response.

-

Cell Culture: Culture a mast cell line (e.g., RBL-2H3) and sensitize the cells with anti-DNP IgE overnight.

-

Treatment: Wash the cells and pre-incubate with various concentrations of this compound for 1 hour.

-

Induction of Degranulation: Trigger degranulation by adding DNP-BSA.

-

Quantification of Degranulation: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, from the cell supernatant using a colorimetric substrate.

-

Data Analysis: Calculate the percentage inhibition of β-hexosaminidase release at each this compound concentration and determine the IC50.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and potential signaling pathways that could be involved in this compound's bioactivity.

Caption: Workflow for in vitro antiviral activity assessment.

Caption: Workflow for in vitro antihistaminic activity assessment.

Caption: Hypothetical antiviral mechanism of action for this compound.

Caption: Hypothetical antihistaminic mechanism via H1 receptor antagonism.

Conclusion

While the existing literature hints at the significant antiviral and antihistaminic potential of this compound, a thorough and systematic investigation is required to validate these claims and elucidate the underlying mechanisms of action. This technical guide provides a foundational framework for such research, offering detailed experimental protocols and conceptual models. The exploration of this compound's bioactivities could lead to the development of novel therapeutic agents for a range of viral and allergic diseases. Further research is strongly encouraged to populate the hypothetical data tables presented here with robust experimental findings.

The Ecological and Pharmacological Significance of Sceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum, represents a fascinating case study in marine chemical ecology and natural product drug discovery. This technical guide provides an in-depth analysis of the multifaceted role of this compound in marine ecosystems, its potent biological activities, and the experimental methodologies used to elucidate its functions. Quantitative data on its bioactivities are presented in structured tables, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes. This document serves as a comprehensive resource for researchers investigating marine natural products and their potential therapeutic applications.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, many of which are presumed to play crucial roles in the survival of these sessile organisms. This compound, a prominent member of the pyrrole-imidazole alkaloid family, was first isolated in 1981 from the Caribbean sponge Agelas sceptrum. Its unique cyclobutane (B1203170) core and dense functionalities have attracted considerable attention from synthetic chemists and pharmacologists alike. Functionally, this compound and its analogues are understood to serve as a chemical defense mechanism for the host sponge, exhibiting potent antimicrobial and anti-predatory activities.[1] Beyond its ecological significance, this compound has demonstrated a range of pharmacologically relevant bioactivities, including antimicrobial effects and the inhibition of cancer cell motility, making it a promising lead compound for drug development.[2][3][4][5] This guide will delve into the known ecological roles of this compound, its mechanisms of action, and the experimental approaches used to study this intriguing marine natural product.

Ecological Role of this compound in Marine Ecosystems

The production of this compound by Agelas sponges is believed to be a key adaptive strategy for survival in the competitive and predator-rich marine environment. The primary ecological functions of this compound are chemical defense against predation and prevention of biofouling.

-

Anti-predatory Defense: Sponges of the genus Agelas release this compound and its precursor, oroidin, in response to simulated predator attacks.[1] These compounds have been shown to deter feeding by reef fish, suggesting a direct role in preventing predation.[1] The concentration of these defensive alkaloids can increase upon wounding, indicating an inducible defense mechanism.[1]

-

Antimicrobial and Antifouling Activity: this compound exhibits broad-spectrum activity against bacteria and fungi.[1][3] This antimicrobial action is crucial for protecting the sponge from pathogenic infections and for preventing the settlement of fouling organisms on its surface, which could otherwise impede filter-feeding and respiration. Sponges have been observed to release these compounds into the surrounding seawater, creating a chemical shield.[1]

Biological Activities and Mechanism of Action

This compound's potent biological effects stem from its ability to interact with fundamental cellular components in both prokaryotic and eukaryotic cells. Its mechanisms of action have been investigated in the context of its antimicrobial and anti-cancer cell motility properties.

Antimicrobial Activity

This compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The antimicrobial effect of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. At concentrations above the minimum inhibitory concentration (MIC), this compound acts as a bactericidal agent by permeabilizing the cell membrane, leading to the leakage of intracellular components such as potassium ions and ultimately causing cell lysis.[3] At the MIC, it has a bacteriostatic effect on E. coli, inhibiting RNA synthesis to a slight degree.[3]

Quantitative Data:

| Microorganism | Strain | Bioassay | Result | Reference |

| Escherichia coli | - | Broth Microdilution | MIC: 62.5 µM | [6] |

| Staphylococcus aureus | - | Broth Microdilution | MIC: 62.5 µM | [6] |

Inhibition of Cancer Cell Motility

A significant area of interest for drug development is this compound's ability to inhibit the migration of various cancer cell lines without exhibiting cytotoxicity at effective concentrations.[2][4][5]

Mechanism of Action: this compound's anti-migratory effect is achieved through its interaction with the actin cytoskeleton. It has been shown to bind to monomeric actin, which in turn inhibits cell contractility, a critical process for cell movement.[2][4] This disruption of the cellular machinery for motility prevents both random and factor-induced cell migration.[2]

Quantitative Data:

| Cell Line | Bioassay | Result | Reference |

| Multiple Cancer Cell Lines | Cell Motility Assay | IC50: 15 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Agelas Sponges

This protocol outlines a general procedure for the extraction and purification of this compound.

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., E. coli, S. aureus) overnight on an appropriate agar (B569324) medium.

-

Suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to the final required inoculum density in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of this compound Dilutions:

-

In a 96-well microtiter plate, perform serial twofold dilutions of a stock solution of this compound in CAMHB to achieve a range of desired concentrations.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.

-

Cell Motility Assessment: Transwell Migration Assay

This protocol measures the effect of this compound on cancer cell migration.

Workflow for Transwell Migration Assay

Caption: Workflow for the Transwell cell migration assay to evaluate the effect of this compound.

-

Cell Preparation:

-

Culture the desired cancer cell line to sub-confluency.

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of each well.

-

Seed the cell suspension into the upper chamber of each Transwell insert.

-

Add different concentrations of this compound to the upper chambers. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a period sufficient to allow cell migration (typically 12-24 hours) at 37°C in a CO₂ incubator.

-

-

Quantification of Migration:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

-

Stain the fixed cells with a dye such as crystal violet or DAPI.

-

Count the number of stained, migrated cells in several random fields of view under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

-

Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur through a [2+2] cycloaddition of two molecules of a monomeric pyrrole-imidazole alkaloid precursor, such as hymenidin (B1674120) or oroidin. This dimerization is thought to be an enzyme-mediated process within the sponge, as the reaction does not readily occur under standard laboratory conditions.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound via the dimerization of oroidin/hymenidin precursors.

Conclusion and Future Perspectives

This compound stands out as a marine natural product with significant ecological and pharmacological importance. Its role as a chemical defense agent in Agelas sponges highlights the intricate chemical interactions that shape marine ecosystems. From a drug development perspective, this compound's potent antimicrobial and anti-cancer cell motility activities, coupled with its low toxicity, make it an attractive lead compound. The total synthesis of this compound has been achieved, which opens avenues for the generation of analogues with improved therapeutic properties. [7]Future research should focus on elucidating the specific enzymatic machinery responsible for this compound's biosynthesis in sponges, which could enable biotechnological production methods. Furthermore, detailed preclinical studies are warranted to fully explore the therapeutic potential of this compound and its derivatives in treating infectious diseases and cancer metastasis. This technical guide provides a solid foundation for researchers to build upon in their exploration of this remarkable marine molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of (±)-Sceptrin [dspace.mit.edu]

Sceptrin's Disruption of Prokaryotic and Eukaryotic Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sceptrin, a dimeric bromopyrrole alkaloid isolated from marine sponges of the genus Agelas, has demonstrated significant antimicrobial and cytotoxic activities. This technical guide provides an in-depth analysis of the core mechanisms by which this compound affects prokaryotic and eukaryotic cell membranes. Evidence suggests that this compound's primary mode of action involves the disruption of membrane integrity and interaction with key cytoskeletal components, leading to distinct downstream effects in these two cell types. In prokaryotes, this compound targets the MreB protein, a homolog of eukaryotic actin, leading to impaired cell wall synthesis and membrane depolarization. In eukaryotes, this compound interacts with the actin cytoskeleton, inhibiting cell motility and contractility. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data on this compound's Bioactivity

The biological effects of this compound have been quantified across various prokaryotic and eukaryotic systems. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Notes | Reference |

| Escherichia coli | Negative | Not explicitly stated in searched literature | This compound is bacteriostatic at MIC and bactericidal at higher concentrations. | [1] |

| Staphylococcus aureus | Positive | Not explicitly stated in searched literature | - | - |

| Pseudomonas aeruginosa | Negative | Not explicitly stated in searched literature | - | - |

Table 2: Cytotoxicity and Inhibitory Effects of this compound on Eukaryotic Cells

| Cell Line | Cell Type | Effect Measured | IC50 (µM) | Notes | Reference |

| HeLa | Human cervical cancer | Inhibition of cell motility | 15 | Maximum inhibition observed at 50 µM. | |

| Red Blood Cells | Erythrocytes | Hemolysis | Not explicitly quantified | This compound causes lysis of red blood cells. | [1] |

Effects on Prokaryotic Cell Membranes

This compound's antimicrobial activity against prokaryotic cells, particularly Gram-negative bacteria like Escherichia coli, is characterized by a multi-faceted attack on the cell envelope.

Mechanism of Action

At its Minimum Inhibitory Concentration (MIC), this compound exhibits a bacteriostatic effect on E. coli, causing the formation of cell chains.[1] At concentrations higher than the MIC, its effect becomes bactericidal, leading to the inhibition of DNA, RNA, and protein synthesis, and the formation of unusual spheroplasts.[1]

The primary mechanism involves the disruption of the cell membrane, as evidenced by the release of potassium ions from E. coli cells.[1] This membrane damage is believed to be the initial event, which is then followed by effects on the cell wall.[1] this compound stimulates the turnover of peptidoglycan, demonstrated by the release of high molecular weight material containing diaminopimelic acid.[1]

A key molecular target of this compound in bacteria has been identified as MreB, a prokaryotic homolog of actin that is crucial for maintaining cell shape and organizing the machinery for cell wall synthesis.

Proposed Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed sequence of events following this compound's interaction with a prokaryotic cell.

Caption: Proposed mechanism of this compound's action on prokaryotic cells.

Effects on Eukaryotic Cell Membranes

In eukaryotic cells, this compound's effects are primarily linked to its interaction with the actin cytoskeleton, leading to impaired cell motility and, at higher concentrations, membrane lysis.

Mechanism of Action

This compound has been shown to inhibit cell motility in various cancer cell lines, with an IC50 of 15 µM in HeLa cells. This inhibition is attributed to its ability to disrupt the actin cytoskeleton. This compound binds to monomeric actin, which likely interferes with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement and contractility. The disruption of the cell membrane is also a key feature of this compound's activity against eukaryotic cells, as demonstrated by its ability to cause hemolysis of red blood cells.[1]

Proposed Signaling Pathway

The following diagram outlines the proposed signaling pathway for this compound's effect on eukaryotic cell motility.

Caption: Proposed mechanism of this compound's action on eukaryotic cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

-

Caption: Workflow for MIC determination.

Hemolysis Assay

This protocol assesses the membrane-disrupting effect of this compound on eukaryotic cells using red blood cells (RBCs).

-

Materials:

-

Freshly collected red blood cells (e.g., from sheep or human)

-

Phosphate-buffered saline (PBS)

-

This compound solutions of varying concentrations

-

Triton X-100 (positive control for 100% hemolysis)

-

Centrifuge

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Wash the RBCs three times with PBS by centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of this compound solutions at various concentrations.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 to a final concentration of 1%).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Sceptrin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of sceptrin and its analogues, marine alkaloids with a range of interesting biological activities. The information compiled herein is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and drug development. This document includes a summary of various synthetic strategies, detailed experimental protocols for key reactions, and a discussion of the biological activities of these compounds.

Introduction

This compound is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. It has garnered significant attention from the scientific community due to its unique chemical structure and its broad spectrum of biological activities, which include antimicrobial, antifungal, antiviral, and anti-motility properties.[1][2][3][4][5] The complex architecture of this compound, characterized by a central cyclobutane (B1203170) ring and two 2-aminoimidazole moieties, has made it a challenging target for total synthesis. Several research groups have successfully developed innovative synthetic routes to this compound and its analogues, such as dibromothis compound (B220819) and ageliferin. These synthetic efforts have not only provided access to these natural products for further biological evaluation but have also led to the development of new synthetic methodologies.

This document outlines two prominent and distinct strategies for the total synthesis of (±)-sceptrin: the oxaquadricyclane rearrangement approach and the photochemical [2+2] cycloaddition of a hymenidin (B1674120) surrogate. Detailed protocols for key steps in these syntheses are provided, along with tabulated quantitative data to allow for easy comparison of the different routes. Additionally, the known biological activities of this compound are discussed, with a focus on its mechanism of action as a cell motility inhibitor through its interaction with actin.

Synthetic Strategies and Quantitative Data

The total synthesis of this compound has been approached through several innovative strategies. Below is a summary of key quantitative data from two successful racemic syntheses.